![molecular formula C18H24FNO2 B1532147 Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-31-3](/img/structure/B1532147.png)
Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (TBDPS) is a synthetic compound used in a variety of laboratory experiments. It is a cyclic compound with a tert-butyl group attached to the 6-position of a fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate ring system. The compound has been used for a variety of applications including synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors A study reported the synthesis of spiropiperidine-based acetyl-CoA carboxylase inhibitors, highlighting a streamlined synthesis process from ethyl 3-amino-1H-pyrazole-4-carboxylate. The synthesis involved a regioselective pyrazole alkylation and a Curtius rearrangement, among other steps, leading to the identification of potent analogs (Huard et al., 2012).
Synthesis of Piperidine and Pyrrolidine Derivatives Research on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrates the compound's relevance in drug development. The synthesis from piperidin-4-ylmethanol through several steps including nucleophilic substitution and oxidation highlights its utility in creating pharmacologically active molecules (Zhang et al., 2018).
Biological Evaluation
Antihypertensive Activity of Spiropiperidine Derivatives A study focused on the synthesis and evaluation of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity. This research illustrates the potential therapeutic applications of spiro compounds in cardiovascular diseases (Clark et al., 1983).
Synthesis and Antibacterial Activity The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and its evaluation for antibacterial and anthelmintic activity exemplify the application of similar compounds in developing new antibacterial agents. This study underscores the importance of structural characterization and biological evaluation in the drug discovery process (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
tert-butyl 5-fluorospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-5,12H,6-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEQVZVLTMHKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C2C=C(C=C3)F)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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